molecular formula C17H14O4 B1588535 Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate CAS No. 55689-64-0

Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

Cat. No. B1588535
CAS RN: 55689-64-0
M. Wt: 282.29 g/mol
InChI Key: XHRCNWPQPFZGPK-UHFFFAOYSA-N
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Description

“Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate” is an organic compound with the molecular formula C17H14O4 . It is also known as "Isoxepac" . It is used in research and has a molecular weight of 282.29 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid with methanol in the presence of concentrated sulfuric acid . The reaction mixture is refluxed for 24 hours, then diluted with water and extracted with benzene . After drying over magnesium sulfate, the benzene is concentrated to an oil . The precipitate resulting from the addition of hexane is recrystallized from benzene-methanol to provide colorless crystals of methyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate” consists of a dibenzo[b,e]oxepin ring system with an 11-oxo group and a 2-yl acetate group . The compound has a complex aromatic structure with conjugated double bonds .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with sulfuric acid in methanol to form methyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate . It can also react with thionyl chloride at 0 - 20℃ for 24.5h .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C . The boiling point of the compound is not specified .

Safety And Hazards

When handling this compound, suitable protective clothing should be worn to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided, and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .

properties

IUPAC Name

methyl 2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-20-16(18)9-11-6-7-15-14(8-11)17(19)13-5-3-2-4-12(13)10-21-15/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRCNWPQPFZGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438319
Record name Methyl (11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

CAS RN

55689-64-0
Record name Methyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55689-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenz[b,e]oxepin-2-acetic acid, 6,11-dihydro-11-oxo-, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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